HEXANE

Description

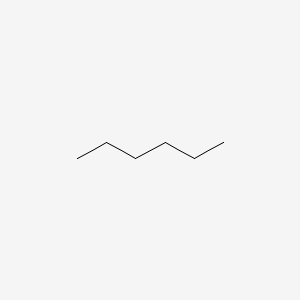

Structure

3D Structure

Properties

IUPAC Name |

hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKZOEOYAKHREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14 | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hexane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50981-41-4, 25013-00-7 | |

| Record name | Polyhexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50981-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25013-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021917 | |

| Record name | n-Hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-hexane is a clear colorless liquids with a petroleum-like odor. Flash points -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Gas or Vapor, Liquid; Liquid; Other Solid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Hexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

156 °F at 760 mmHg (NTP, 1992), 68.73 °C, 68.70 °C. @ 760.00 mm Hg, 69 °C, 156 °F | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-9.4 °F (NTP, 1992), -7 °F, -7 °F (-22 °C) (Closed cup), -22 °C c.c. | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 61.7 °F (NTP, 1992), In water, 9.5 mg/L at 25 °C, 9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water, Very soluble in ethanol; soluble in ethyl ether, chloroform, Miscible with alcohol, chloroform, and ether, 0.0095 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0013, 0.002% | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.659 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6606 g/cu cm at 25 °C, Relative density (water = 1): 0.7, 0.66 | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 2.97 | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

120 mmHg at 68 °F ; 180 mmHg at 77 °F (NTP, 1992), 153.0 [mmHg], Vapor pressure: 120 mm Hg at 20 °C, 190 mm Hg at 30 °C, 153 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 17, 124 mmHg | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The isomers most commonly accompanying it are 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane and 2,2-dimethylbutane. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, very volatile liquid | |

CAS No. |

110-54-3, 478799-92-7 | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hexane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DDG612ED8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SENOFILCON C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CE3AJR3M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MN8D8678.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-139 °F (NTP, 1992), -95.35 °C, -93.5 °C, -95 °C, -139 °F, -219 °F | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Hexane as a Solvent for Lipid Extraction: A Technical Guide

This guide provides an in-depth technical exploration of hexane's properties and applications in lipid extraction for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing lipid solubility, detail established extraction protocols, and discuss critical parameters for process optimization, all while maintaining a strong focus on scientific integrity and laboratory safety.

The Principle of "Like Dissolves Like": this compound's Affinity for Lipids

The efficacy of any solvent extraction process is rooted in the principle of "like dissolves like," which dictates that substances with similar polarity are more likely to be soluble in one another. Lipids, as a broad class of molecules, are predominantly nonpolar. This nonpolar nature arises from their long hydrocarbon chains and ester linkages.

This compound, a straight-chain alkane with the chemical formula C₆H₁₄, is a classic example of a nonpolar solvent.[1] Its symmetric structure and the low electronegativity difference between its carbon and hydrogen atoms result in a very low dielectric constant and a polarity index near zero.[2] This nonpolar characteristic is the primary reason for its excellent performance in dissolving and extracting a wide range of lipids.[1][3]

Specifically, this compound is highly effective at extracting neutral lipids such as:

-

Triacylglycerols (TAGs)

-

Diacylglycerols (DAGs)

-

Monoacylglycerols (MAGs)

-

Free fatty acids

However, its efficacy diminishes when targeting more polar lipids like phospholipids and glycolipids, which possess charged or polar head groups.[3] For the comprehensive extraction of all lipid classes, a solvent system incorporating a polar solvent like ethanol or methanol is often employed to first disrupt the lipid-protein complexes within biological matrices.[2][4]

Physicochemical Properties of n-Hexane

A thorough understanding of this compound's physical and chemical properties is crucial for its safe and effective use in the laboratory.

| Property | Value | Significance in Lipid Extraction |

| Chemical Formula | C₆H₁₄ | Defines its nonpolar, alkane nature. |

| Molar Mass | 86.18 g/mol | Relevant for stoichiometric calculations. |

| Appearance | Colorless liquid | Allows for easy visual inspection of the extract. |

| Odor | Faint, gasoline-like | Serves as a primary indicator of its presence. |

| Density | ~0.655 g/mL at 25°C | Being less dense than water facilitates phase separation in liquid-liquid extractions. |

| Boiling Point | 68.5 to 69.1 °C (155.3 to 156.4 °F) | A relatively low boiling point allows for easy removal from the extracted lipids through evaporation, minimizing thermal degradation of the sample.[1][5] |

| Melting Point | -95 °C (-139 °F) | Remains liquid at typical laboratory and processing temperatures. |

| Solubility in Water | Very low (~13 mg/L at 20°C) | Its immiscibility with water is fundamental for liquid-liquid extraction, allowing for the separation of lipids from aqueous components.[6] |

| Polarity Index | ~0.1 | Confirms its highly nonpolar character, making it an excellent solvent for nonpolar lipids.[2] |

| Vapor Pressure | 151 mmHg at 25°C | High volatility necessitates proper ventilation and handling in a fume hood to prevent inhalation exposure.[1] |

| Flash Point | -23.3 °C (-10.0 °F) | Highly flammable; requires stringent safety precautions to prevent ignition.[1] |

Experimental Protocols for this compound-Based Lipid Extraction

The choice of extraction method depends on the nature of the sample matrix (solid or liquid) and the desired scale of the operation.

Solid-Liquid Extraction (SLE): The Soxhlet Method

Soxhlet extraction is a semi-continuous percolation technique ideal for extracting lipids from solid samples such as seeds, tissues, and dried microbial biomass.[7] The process ensures that the sample is repeatedly washed with fresh solvent, which maximizes extraction efficiency.

Methodology:

-

Sample Preparation: The solid sample must be thoroughly dried to remove water, which can hinder this compound's penetration.[2] Grinding the sample into a fine powder increases the surface area available for solvent contact.

-

Apparatus Setup:

-

A weighed amount of the dried, ground sample is placed into a porous cellulose thimble.

-

The thimble is inserted into the extraction chamber of the Soxhlet apparatus.

-

The extraction chamber is connected to a round-bottom flask below, containing a known volume of n-hexane, and a condenser above.[7]

-

-

Extraction Process:

-

The flask is heated, causing the this compound to boil, vaporize, and travel up to the condenser.

-

The condenser cools the this compound vapor, which then drips down onto the sample in the thimble.

-

The extraction chamber slowly fills with the condensed this compound, dissolving the lipids from the sample.

-

Once the solvent reaches a specific level, it siphons back into the round-bottom flask, carrying the extracted lipids with it.[7]

-

This cycle repeats for several hours, ensuring a thorough extraction.

-

-

Lipid Recovery:

-

After the extraction is complete, the round-bottom flask contains a solution of lipids in this compound (miscella).

-

The this compound is removed from the miscella using a rotary evaporator under reduced pressure.

-

The remaining lipid residue is then dried to a constant weight to determine the total lipid yield.

-

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is employed when the lipids are already in a liquid matrix or when a solid sample is first homogenized in a liquid. The principle relies on the differential solubility of the components in two immiscible liquid phases.

Methodology:

-

Sample Preparation: For solid samples, homogenize a known weight of the sample in a specific volume of a polar solvent mixture, such as chloroform/methanol (2:1, v/v), to disrupt cell membranes and release lipids.[2] For liquid samples like plasma or cell culture media, a direct extraction can be performed.

-

Phase Separation:

-

Transfer the homogenate or liquid sample to a separatory funnel.

-

Add a measured volume of n-hexane to the funnel.

-

Add a volume of a salt solution (e.g., 0.9% NaCl) to facilitate phase separation and remove non-lipid contaminants.

-

Shake the funnel vigorously to ensure thorough mixing of the phases, allowing the nonpolar lipids to partition into the this compound layer. Periodically vent the funnel to release pressure.

-

-

Phase Collection:

-

Allow the layers to separate. The upper, less dense layer will be the this compound phase containing the extracted lipids. The lower layer will be the aqueous/polar solvent phase.

-

Carefully drain the lower aqueous phase.

-

Collect the upper this compound phase.

-

-

Re-extraction (Optional but Recommended): To maximize recovery, the aqueous phase can be re-extracted with a fresh portion of this compound. The this compound extracts are then combined.

-

Lipid Recovery: The collected this compound extract is dried over an anhydrous salt like sodium sulfate to remove any residual water. The this compound is then evaporated using a rotary evaporator or a gentle stream of nitrogen to yield the purified lipids.

Critical Parameters for Optimizing Lipid Extraction

Several factors can significantly influence the efficiency and selectivity of lipid extraction with this compound.

-

Particle Size of the Sample: For solid samples, smaller particle sizes increase the surface area-to-volume ratio, facilitating better solvent penetration and lipid diffusion, leading to higher extraction yields.

-

Temperature: Increasing the extraction temperature generally enhances lipid solubility and solvent diffusion rates.[8] However, excessively high temperatures can lead to the degradation of heat-labile lipids and increase the risk of fire due to this compound's low boiling point.[2]

-

Solvent-to-Solid Ratio: A higher solvent-to-solid ratio creates a larger concentration gradient between the solid and the liquid, which is the driving force for mass transfer.[9] This generally leads to a more complete extraction, but also increases solvent consumption and processing time.[10][11]

-

Moisture Content: The presence of water in the sample can significantly reduce extraction efficiency by preventing the nonpolar this compound from accessing the lipid-containing matrix.[2] Therefore, thorough drying of solid samples is crucial.

-

Extraction Time: The duration of the extraction process should be sufficient to allow for the complete diffusion of lipids from the sample matrix into the solvent. The optimal time will depend on the other parameters mentioned above.

Safety, Handling, and Environmental Considerations

This compound is a hazardous chemical that requires careful handling to minimize risks.

-

Toxicity: Chronic exposure to n-hexane can cause neurotoxicity.[12] It is classified as a class 2 reproductive toxicant.[12] All handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Flammability: this compound is highly flammable and its vapors can be explosive.[1] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.

-

Environmental Impact: As a volatile organic compound (VOC), this compound can contribute to air pollution.[5] Efforts should be made to minimize its release into the atmosphere through efficient solvent recovery and recycling systems.

Alternative Solvents to this compound

Due to the health and environmental concerns associated with this compound, there is growing interest in identifying and utilizing "green" or bio-based alternative solvents for lipid extraction.[5][13]

| Solvent | Advantages | Disadvantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (derived from carbohydrates), higher boiling point than this compound, good extraction efficiency for a range of lipids.[5][14][15] | Higher cost and less established in large-scale industrial processes. |

| Cyclopentyl Methyl Ether (CPME) | Higher boiling point and flash point than this compound, stable under acidic and basic conditions.[2][12] | Can be more expensive than this compound. |

| d-Limonene | Bio-based (from citrus peels), biodegradable.[13] | High boiling point makes it more energy-intensive to remove from the extract. |

| Supercritical CO₂ | Non-toxic, non-flammable, environmentally benign, and its solvating power can be tuned by adjusting pressure and temperature.[2] | High initial capital investment for equipment. |

| Ethanol | Bio-based, low toxicity, effective for extracting polar lipids.[2][16] | Can co-extract more non-lipid components, and its miscibility with water can complicate recovery.[6] |

Conclusion

This compound remains a widely used and effective solvent for lipid extraction due to its high affinity for nonpolar lipids and its favorable physical properties, such as a low boiling point that facilitates easy recovery.[1][17] However, its associated health and environmental hazards necessitate stringent safety protocols and the exploration of greener alternatives.[12] A thorough understanding of the principles of solvent extraction, coupled with the careful optimization of process parameters, is essential for achieving high-yield, high-purity lipid extracts for research, development, and commercial applications.

References

- 1. andersonintl.com [andersonintl.com]

- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Green Solvent to Substitute this compound for Bioactive Lipids Extraction from Black Cumin and Basil Seeds [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]

- 8. Special procedures | Cyberlipid [cyberlipid.gerli.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of solvent to sample ratio on total lipid extracted and fatty acid composition in meat products within different fat content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring alternative solvents to n-hexane for green extraction of lipid from camellia oil cakes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sustainable lipid extraction: green solvents and hydrotalcite as alternatives to conventional methods for measuring fatty acids in fat, oil and grease - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Effect of solvent pre-treatment on the physicochemical, thermal profiles and morphological behavior of Mangifera pajang seed fat - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Nonpolar Environments: A Technical Guide to n-Hexane Compatibility with Polymeric Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical compatibility of n-hexane with a wide range of polymeric materials. As a nonpolar aliphatic hydrocarbon, n-hexane is a prevalent solvent in pharmaceutical manufacturing, industrial cleaning, and extraction processes. Understanding its interaction with polymers is paramount for ensuring material integrity, process safety, and product purity. This document delves into the fundamental principles governing polymer-solvent interactions, presents a systematic approach to compatibility testing based on established standards, and offers a detailed compilation of compatibility data for commonly used plastics and elastomers. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for material selection and validation in applications involving n-hexane.

The Principle of "Like Dissolves Like": A Molecular Perspective on Compatibility

The interaction between a polymer and a solvent is fundamentally governed by the principle of "like dissolves like," which is quantified through the concept of solubility parameters . N-hexane is a nonpolar solvent, characterized by weak van der Waals dispersion forces.[1] Consequently, it will have a strong affinity for and a tendency to solvate polymers with similar nonpolar characteristics. Conversely, it will exhibit poor compatibility with highly polar polymers.

Predicting Compatibility with Hansen Solubility Parameters (HSP)

A powerful tool for predicting polymer-solvent compatibility is the Hansen Solubility Parameter (HSP) system. This model deconstructs the total Hildebrand solubility parameter (δt) into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[2]

The principle is that materials with similar HSP values are likely to be compatible. The "distance" (Ra) between the HSP values of a polymer and a solvent in the three-dimensional Hansen space can be calculated. A smaller distance indicates a higher likelihood of interaction and, potentially, dissolution or significant swelling.[3]

n-Hexane Hansen Solubility Parameters:

-

δd: 14.9 MPa¹/²

-

δp: 0.0 MPa¹/²

-

δh: 0.0 MPa¹/²

Polymers with HSP values close to those of n-hexane, particularly those with low δp and δh components, are most susceptible to its effects.

The Role of Polymer Morphology: Crystalline vs. Amorphous Regions

The physical structure of a polymer plays a crucial role in its resistance to chemical attack.

-

Amorphous Regions: These are areas where the polymer chains are disorganized and loosely packed. This structure allows for easier penetration of solvent molecules, leading to swelling and potential dissolution.[4]

-

Crystalline Regions: In these regions, polymer chains are tightly packed in an ordered, regular arrangement. This dense structure acts as a barrier, significantly hindering the diffusion of solvent molecules.[5]

Therefore, polymers with a higher degree of crystallinity will generally exhibit better resistance to n-hexane, as the crystalline domains are less permeable to the solvent.[4][6] For example, High-Density Polyethylene (HDPE), with its higher crystallinity, is more resistant to n-hexane than Low-Density Polyethylene (LDPE).[7]

Mechanisms of Polymer-Solvent Interaction

When a polymer is exposed to a solvent like n-hexane, several phenomena can occur, ranging from reversible physical changes to irreversible degradation.

Swelling: The Initial Ingress

Swelling is the primary physical response of a compatible polymer to a solvent. It is a multi-stage process:

-

Adsorption: Solvent molecules make contact with the polymer surface.

-

Diffusion: Driven by a concentration gradient, n-hexane molecules penetrate the amorphous regions of the polymer matrix.[8]

-

Chain Relaxation: The presence of solvent molecules forces the polymer chains apart, increasing the free volume and causing the material to expand in size and gain weight.[9]

The extent of swelling is an equilibrium process, counteracted by the elastic retractive forces of the polymer network, especially in cross-linked elastomers.[10] Excessive swelling can lead to a significant loss of mechanical properties, such as tensile strength and hardness, rendering the material unsuitable for its intended application.[8]

Degradation: Irreversible Chemical Damage

While n-hexane is not typically considered a highly aggressive chemical that causes rapid polymer degradation, prolonged exposure, especially at elevated temperatures, can lead to the extraction of plasticizers and other additives from the polymer matrix. This can result in embrittlement, loss of flexibility, and a reduction in overall performance. True chemical degradation, involving the scission of polymer chains, is less common with n-hexane but can be initiated by impurities or specific environmental conditions.[11]

Environmental Stress Cracking (ESC): A Synergistic Failure Mode

Environmental Stress Cracking is a critical failure mechanism that can occur when a polymer is subjected to both mechanical stress and a chemical agent, even one that would not be harmful to the polymer in an unstressed state.[2][12] N-hexane can act as an ESC agent for susceptible polymers. The mechanism involves the solvent plasticizing the polymer at a microscopic level, which reduces the stress required to initiate and propagate crazes (microcracks), ultimately leading to brittle failure at stress levels far below the material's nominal yield strength. Amorphous, glassy polymers are particularly vulnerable to ESC.[2]

A Framework for Empirical Validation: Standardized Testing Protocols

While theoretical predictions are valuable, empirical testing is essential for validating the compatibility of a specific polymer formulation with n-hexane under operational conditions. The internationally recognized standard for this purpose is ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents .[13][14]

Core Principles of ASTM D543

This standard provides a systematic methodology to assess the effects of chemical exposure by measuring changes in key material properties.[15] The primary metrics evaluated are:

-

Change in Mass: Indicates the degree of solvent absorption.

-

Change in Dimensions: Quantifies the extent of swelling or shrinkage.

-

Change in Appearance: Notes any discoloration, crazing, cracking, or surface dulling.

-

Change in Mechanical Properties: Typically measures tensile strength and elongation to determine any loss of structural integrity.[15]

Experimental Workflow: A Step-by-Step Protocol (based on ASTM D543, Practice A - Immersion Test)

This protocol outlines the essential steps for conducting a reliable chemical compatibility study.

Step 1: Specimen Preparation

-

Machine or mold at least five test specimens of the polymer material to standardized dimensions (e.g., ASTM D638 Type I tensile bars).

-

Ensure all specimens are free from surface defects, voids, or internal stresses from processing.

Step 2: Initial Characterization (Pre-Exposure)

-

Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for a minimum of 40 hours.

-

Accurately measure and record the initial weight of each specimen to the nearest 0.1 mg.

-

Measure and record the initial dimensions (length, width, thickness) of each specimen.

-

If mechanical properties are to be assessed, test a set of control specimens (unexposed to n-hexane) to establish baseline tensile strength and elongation.

Step 3: Immersion

-

Fully immerse the test specimens in a sealed container of n-hexane. Ensure specimens are not in contact with each other or the container walls.

-

Maintain the immersion at a constant, specified temperature (e.g., 23°C or an elevated service temperature) for a defined duration (e.g., 7 days, 30 days). The duration should reflect the intended application's exposure time.

Step 4: Post-Exposure Evaluation

-

After the specified immersion period, remove the specimens from the n-hexane.

-

Gently blot the specimens dry with a lint-free cloth.

-

Immediately re-weigh the specimens to determine the change in mass.

-

Re-measure the dimensions to determine the percentage of swelling.

-

Visually inspect the specimens for any changes in appearance and record all observations.

-

Condition the exposed specimens as per Step 2.

-

Conduct tensile testing on the exposed specimens and compare the results to the unexposed controls.

Step 5: Data Analysis and Reporting

-

Calculate the percentage change in mass, dimensions, and mechanical properties.

-

Summarize the visual observations.

-

Report the findings, including the test conditions (temperature, duration), and provide a clear compatibility assessment.

Diagram: Experimental Workflow for Polymer Compatibility Testing

Caption: A standardized workflow for evaluating polymer compatibility with n-hexane.

Diagram: Mechanisms of n-Hexane Interaction with Polymers

Caption: Key interaction pathways between n-hexane and a semi-crystalline polymer.

n-Hexane Compatibility Data: A Reference Guide

The following tables summarize the chemical compatibility of common polymers with n-hexane. The ratings are compiled from various industry sources and should be used as a general guide. It is imperative to conduct specific testing for your application, as the grade of the polymer, processing aids, and end-use conditions can significantly affect performance.

Rating Key:

-

A - Excellent: No significant effect.

-

B - Good: Minor effect, slight swelling or loss of properties.

-

C - Fair: Moderate effect, not recommended for continuous service.

-

D - Severe Effect/Not Recommended: Material is not suitable for any use.

Table 1: Compatibility of Common Plastics with n-Hexane

| Polymer | Abbreviation | Compatibility Rating at 20°C | Typical Observations |

| Fluoropolymers | |||

| Polytetrafluoroethylene | PTFE | A | Excellent resistance, essentially inert. |

| Fluorinated Ethylene Propylene | FEP | A | Excellent resistance, similar to PTFE.[12] |

| Perfluoroalkoxy Alkane | PFA | A | Excellent resistance, similar to PTFE. |

| Polyolefins | |||

| High-Density Polyethylene | HDPE | B | Good resistance, but some swelling may occur.[10] |

| Low-Density Polyethylene | LDPE | C-D | Significant swelling and potential dissolution. |

| Polypropylene | PP | C | Moderate swelling and loss of strength. |

| Vinyl Polymers | |||

| Polyvinyl Chloride (Rigid) | PVC | B-C | Resistance depends on plasticizer content; some extraction and swelling. |

| Engineering Plastics | |||

| Polyamide (Nylon) | PA | A | Generally good resistance due to its polar nature. |

| Polycarbonate | PC | D | Severe attack, not recommended. |

| Polystyrene | PS | D | Readily dissolves, not recommended. |

| Acrylonitrile Butadiene Styrene | ABS | D | Severe attack, not recommended. |

Table 2: Compatibility of Common Elastomers with n-Hexane

| Elastomer | Abbreviation | Compatibility Rating at 20°C | Typical Observations |

| Fluoroelastomer (Viton®) | FKM | A | Excellent resistance to aliphatic hydrocarbons.[14] |

| Nitrile (Buna-N) | NBR | A | Good resistance, but the degree of swelling depends on the acrylonitrile content.[15] |

| Ethylene Propylene Diene Monomer | EPDM | D | Poor resistance, significant swelling.[12] |

| Silicone | VMQ | D | Poor resistance, significant swelling. |

| Neoprene (Chloroprene) | CR | C-D | Moderate to severe swelling. |

| Natural Rubber | NR | D | Poor resistance, severe swelling. |

Conclusion and Best Practices

The compatibility of a polymer with n-hexane is a complex interplay of chemical affinity and physical structure. As a nonpolar solvent, n-hexane readily interacts with and swells nonpolar polymers, particularly those with a high degree of amorphous content. Polar polymers and highly crystalline nonpolar polymers generally offer better resistance.

Key Recommendations for Application Success:

-

Prioritize Inherently Resistant Polymers: For applications requiring direct, prolonged contact with n-hexane, fluoropolymers (PTFE, FEP, PFA) and high-acrylonitrile Nitrile or Viton® (FKM) elastomers are the primary candidates.

-

Utilize Solubility Parameters for Initial Screening: Employ Hansen Solubility Parameters as a first-pass tool to screen potential materials and eliminate those with a high likelihood of incompatibility.

-

Mandate Empirical Testing: Always validate material selection through rigorous testing that simulates the actual conditions of your application, including temperature, pressure, mechanical stress, and exposure duration, following standards like ASTM D543.

-

Consider the Entire Formulation: Be aware that additives, fillers, and plasticizers within a polymer compound can influence its chemical resistance. Always test the specific grade and formulation intended for use.

By adhering to these principles, researchers, scientists, and engineers can confidently select and qualify polymeric materials for safe and reliable service in environments where exposure to n-hexane is a factor.

References

- 1. researchgate.net [researchgate.net]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. ris.utwente.nl [ris.utwente.nl]

- 4. download.polympart.ir [download.polympart.ir]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. fernco.com.au [fernco.com.au]

- 10. scite.ai [scite.ai]

- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending) [accudynetest.com]

- 12. calpaclab.com [calpaclab.com]

- 13. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 14. researchgate.net [researchgate.net]

- 15. jehbco.com.au [jehbco.com.au]